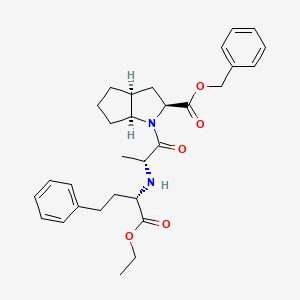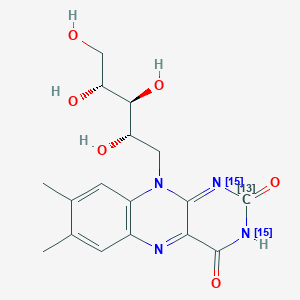![molecular formula C23H22ClFN4O B13850285 1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of a piperazine ring, a fluorobenzoimidazopyridine moiety, and a chloromethoxybenzyl group. This structural complexity makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
-
Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting 5-chloro-2-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Synthesis of the Fluorobenzoimidazopyridine Core: : The next step involves the construction of the fluorobenzoimidazopyridine core. This is accomplished by reacting 3-fluoro-4-nitroaniline with 2-cyanopyridine in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent like ethanol under reflux conditions.
-
Coupling of the Intermediates: : The final step is the coupling of the piperazine intermediate with the fluorobenzoimidazopyridine core. This is achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the fluorobenzoimidazopyridine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially incorporating continuous flow techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxy group, converting it to a hydroxyl group.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the nitro group in the fluorobenzoimidazopyridine core, converting it to an amine group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions typically involve the use of a polar aprotic solvent and elevated temperatures.
-
Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst. This reaction is useful for introducing various substituents onto the aromatic ring.
Applications De Recherche Scientifique
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine has several scientific research applications:
-
Medicinal Chemistry: : The compound is of interest in the development of new pharmaceuticals, particularly as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
-
Biological Research: : The compound can be used as a tool in biological research to study the mechanisms of action of various biological pathways. Its ability to modulate specific molecular targets makes it valuable for investigating cellular processes and signaling pathways.
-
Chemical Biology: : The compound can be used in chemical biology to probe the function of specific proteins and enzymes. Its ability to bind to specific molecular targets allows researchers to study the role of these targets in various biological processes.
-
Industrial Applications: : The compound may have applications in the development of new materials and chemical processes. Its unique chemical properties make it a candidate for use in catalysis, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain proteins and enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
The molecular targets of the compound may include receptors, enzymes, and other proteins involved in key cellular functions. By binding to these targets, the compound can influence their activity, leading to therapeutic effects. The exact pathways involved may vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine can be compared to other similar compounds, such as:
-
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione: : This compound shares a similar chloromethoxybenzyl group but differs in its core structure, featuring an indoline-2,3-dione moiety instead of the fluorobenzoimidazopyridine core .
-
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: : These compounds feature a piperazine ring similar to the target compound but differ in their core structure, containing a benzothiazole moiety .
-
2-({4-[(5-Chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno: : This compound contains a piperazine ring and a chlorinated aromatic group but differs in its core structure, featuring a thienopyridine moiety .
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C23H22ClFN4O |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H22ClFN4O/c1-30-21-7-6-17(24)12-16(21)15-27-8-10-28(11-9-27)23-14-18(25)13-22-26-19-4-2-3-5-20(19)29(22)23/h2-7,12-14H,8-11,15H2,1H3 |
Clé InChI |
QRIVDQFPJLVEHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=CC(=CC4=NC5=CC=CC=C5N34)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)

![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)







![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
